molecular formula C22H16N2O2 B1625972 N-(2,5-Diphenyloxazol-4-yl)benzamide CAS No. 51626-29-0

N-(2,5-Diphenyloxazol-4-yl)benzamide

Cat. No.: B1625972
CAS No.: 51626-29-0
M. Wt: 340.4 g/mol
InChI Key: WZNWLAMGKZLVAX-UHFFFAOYSA-N
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Description

N-(2,5-Diphenyloxazol-4-yl)benzamide is a chemical compound with the molecular formula C22H16N2O2 and a molecular weight of 340.37 g/mol It is known for its unique structure, which includes an oxazole ring substituted with diphenyl groups and a benzamide moiety

Preparation Methods

The synthesis of N-(2,5-Diphenyloxazol-4-yl)benzamide typically involves the reaction of 2,5-diphenyloxazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2,5-Diphenyloxazol-4-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2,5-Diphenyloxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound’s structure allows it to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(2,5-Diphenyloxazol-4-yl)benzamide can be compared with other benzamide derivatives, such as:

These compounds share a common benzamide core but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

N-(2,5-diphenyl-1,3-oxazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21(17-12-6-2-7-13-17)23-20-19(16-10-4-1-5-11-16)26-22(24-20)18-14-8-3-9-15-18/h1-15H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNWLAMGKZLVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524681
Record name N-(2,5-Diphenyl-1,3-oxazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51626-29-0
Record name N-(2,5-Diphenyl-1,3-oxazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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